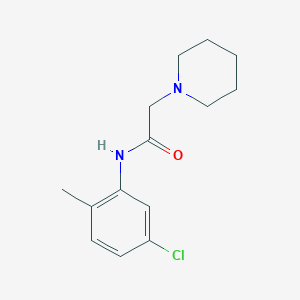
N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMAP belongs to the class of drugs called acetylcholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is through the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the brain, which enhances cholinergic neurotransmission. This results in improved cognitive function and memory.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the pathogenesis of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is its high potency and selectivity for acetylcholinesterase inhibition. This makes it a valuable tool for studying the role of acetylcholine in the brain and its effects on cognitive function. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent concentration in experiments.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide. One area of research is the development of more potent and selective acetylcholinesterase inhibitors based on the structure of this compound. Another area of research is the investigation of this compound's potential use in combination with other drugs for the treatment of neurodegenerative disorders. Additionally, the use of this compound as a tool for studying the role of acetylcholine in the brain and its effects on cognitive function will continue to be an important area of research.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide involves the reaction between 5-chloro-2-methylphenol and piperidine, followed by acetylation with acetic anhydride. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, multiple sclerosis, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-5-6-12(15)9-13(11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFFVWKIIXLSKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({4-[4-(benzyloxy)-3-ethoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B418350.png)
![N-[1,1'-biphenyl]-2-yl-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B418351.png)
![2-({4-[4-(benzyloxy)-3-ethoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B418353.png)
![2-({4-[4-(benzyloxy)-3-ethoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B418355.png)
![3-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-N-(2,5-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418357.png)
![3-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418358.png)
![2-({4-[4-(benzyloxy)-3-ethoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B418359.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B418360.png)

![Ethyl 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}butanoate](/img/structure/B418362.png)
